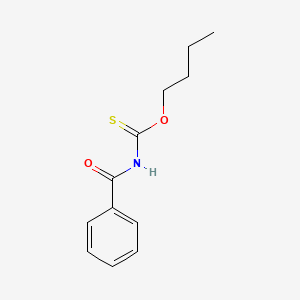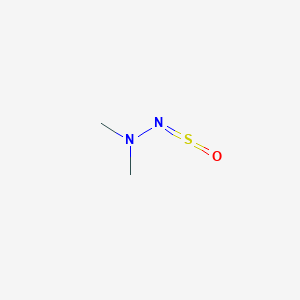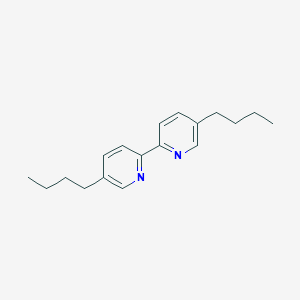
5,5'-Dibutyl-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Dibutyl-2,2’-bipyridine: is an organic compound belonging to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This particular compound is distinguished by the presence of butyl groups at the 5 and 5’ positions of the bipyridine structure. Bipyridines are known for their ability to form complexes with transition metals, making them valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-dibutyl-2,2’-bipyridine typically involves the functionalization of 2,2’-bipyridine. One common method is the Stille coupling reaction , which involves the reaction of 5,5’-dibromo-2,2’-bipyridine with tributylstannane in the presence of a palladium catalyst . This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of 5,5’-dibutyl-2,2’-bipyridine can be scaled up using the same Stille coupling reaction. The process involves the preparation of 5,5’-dibromo-2,2’-bipyridine as an intermediate, followed by its reaction with tributylstannane. The reaction is typically carried out in a solvent such as toluene or tetrahydrofuran, and the product is purified by recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5’-Dibutyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bipyridine ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent such as dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like potassium carbonate.
Major Products:
Oxidation: N-oxides of 5,5’-dibutyl-2,2’-bipyridine.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5’-Dibutyl-2,2’-bipyridine is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are valuable in catalysis and materials science .
Biology and Medicine: These complexes can be used in studies of electron transfer and enzyme inhibition .
Industry: In the industrial sector, 5,5’-dibutyl-2,2’-bipyridine is used in the synthesis of functional materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. Its coordination properties make it a valuable component in the development of advanced materials .
Wirkmechanismus
The mechanism of action of 5,5’-dibutyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various chemical reactions, including electron transfer and catalysis. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Vergleich Mit ähnlichen Verbindungen
5,5’-Dimethyl-2,2’-bipyridine: Similar structure with methyl groups instead of butyl groups.
5,5’-Dibromo-2,2’-bipyridine: A precursor in the synthesis of 5,5’-dibutyl-2,2’-bipyridine.
2,2’-Bipyridine: The parent compound without any substituents.
Uniqueness: 5,5’-Dibutyl-2,2’-bipyridine is unique due to the presence of butyl groups, which can influence its solubility and coordination properties. The butyl groups provide steric hindrance, which can affect the stability and reactivity of the metal complexes formed with this ligand .
Eigenschaften
CAS-Nummer |
15104-02-6 |
|---|---|
Molekularformel |
C18H24N2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
5-butyl-2-(5-butylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C18H24N2/c1-3-5-7-15-9-11-17(19-13-15)18-12-10-16(14-20-18)8-6-4-2/h9-14H,3-8H2,1-2H3 |
InChI-Schlüssel |
NQGIYTSPDVVJSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CN=C(C=C1)C2=NC=C(C=C2)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


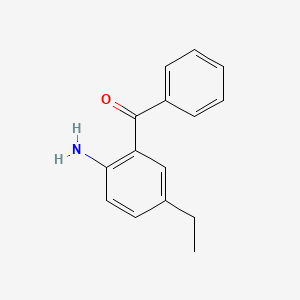
![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)
![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)

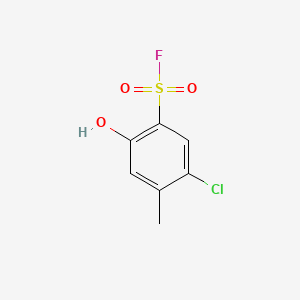
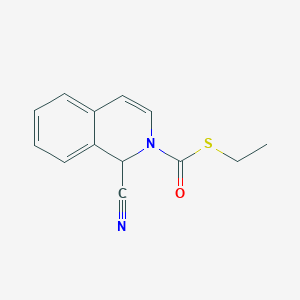
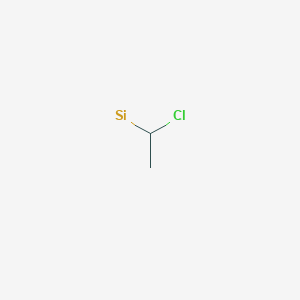

![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)

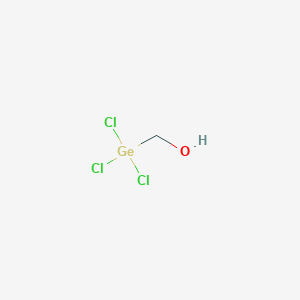
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
